Lipophilicity (LogP) Comparison of 5-Diphenylmethylene-2(5H)-furanone vs. 5-Benzylidene-2(5H)-furanone
5-Diphenylmethylene-2(5H)-furanone exhibits a calculated LogP value of 3.56, which is significantly higher than that of its closest analog, 5-benzylidene-2(5H)-furanone, which has a calculated LogP of 1.2 (or CLogP 1.56) [1] [2]. This difference in lipophilicity arises from the replacement of a benzylidene group with a diphenylmethylene moiety, which adds an extra phenyl ring and increases the compound's hydrophobic surface area.
5-Benzylidene analog: 1.2
Δ +2.36 (~3× in LogP units)
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.56 |
| Comparator Or Baseline | 5-Benzylidene-2(5H)-furanone (CAS 13327-36-1): LogP 1.2 |
| Quantified Difference | 2.36 higher (approx. 3-fold increase in LogP units) |
| Conditions | Calculated values based on molecular structure; experimental LogP data not available. |
Why This Matters
The higher LogP of 5-diphenylmethylene-2(5H)-furanone indicates greater lipophilicity, which directly influences its solubility in organic solvents, membrane permeability, and potential for passive diffusion across biological membranes, thereby affecting its suitability for specific synthetic and biological applications compared to the less lipophilic 5-benzylidene analog.
- [1] ChemSrc. 5-Diphenylmethylene-2(5H)-furanone. CAS 18812-36-7. https://m.chemsrc.com/cas/18812-36-7_539470.html. View Source
- [2] PMC Table 1. Log P and CLogP values for 5-benzylidene-2(5H)-furanone derivatives. Molecules, 2021, 26(8), 2370. View Source
